molecular formula C8H7BrN2 B6282923 2-[(4-bromophenyl)amino]acetonitrile CAS No. 28363-24-8

2-[(4-bromophenyl)amino]acetonitrile

Cat. No.: B6282923
CAS No.: 28363-24-8
M. Wt: 211.1
InChI Key:
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Description

2-[(4-bromophenyl)amino]acetonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 4-bromophenylamino group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)amino]acetonitrile typically involves the reaction of 4-bromoaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)amino]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-bromophenyl)amino]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetonitrile: Similar structure but lacks the amino group.

    4-bromoaniline: Contains the bromophenyl group but lacks the nitrile group.

    Benzonitrile: Lacks both the bromine and amino groups.

Uniqueness

2-[(4-bromophenyl)amino]acetonitrile is unique due to the presence of both the 4-bromophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in various synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-bromophenyl)amino]acetonitrile involves the reaction of 4-bromoaniline with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "4-bromoaniline", "Acetonitrile", "Catalyst" ], "Reaction": [ "Add 4-bromoaniline to a reaction flask", "Add acetonitrile to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain 2-[(4-bromophenyl)amino]acetonitrile" ] }

CAS No.

28363-24-8

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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